molecular formula C10H6ClN3O2 B13332176 Pyrimidine, 4-chloro-5-nitro-6-phenyl-

Pyrimidine, 4-chloro-5-nitro-6-phenyl-

Cat. No.: B13332176
M. Wt: 235.62 g/mol
InChI Key: GXYQBOPBFZOHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine, 4-chloro-5-nitro-6-phenyl-: is a heterocyclic aromatic organic compound Pyrimidine derivatives are known for their wide range of biological activities and are found in many natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4-chloro-5-nitro-6-phenyl- typically involves the nitration and chlorination of pyrimidine derivatives. One common method starts with the nitration of 2-thiobarbituric acid, followed by chlorination using a suitable chlorinating agent in the presence of an organic base . Another approach involves the use of commercially available 4,6-dichloro-2-methylthiopyrimidine as a starting material, which undergoes sequential substitution under Suzuki conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and chlorination reactions, optimized for yield and purity. The use of phase transfer catalysts and reaction inert solvents can enhance the efficiency of these processes .

Mechanism of Action

The mechanism of action of Pyrimidine, 4-chloro-5-nitro-6-phenyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

Pyrimidine derivatives, including Pyrimidine, 4-chloro-5-nitro-6-phenyl- , are recognized for their diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in antimicrobial, antiviral, and anticancer domains. This article summarizes the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of Biological Activities

Pyrimidine derivatives are known to exhibit various biological activities:

  • Antimicrobial : Effective against bacteria and fungi.
  • Antiviral : Potential use in treating viral infections.
  • Anticancer : Demonstrated cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Research indicates that Pyrimidine, 4-chloro-5-nitro-6-phenyl- has significant antimicrobial properties. Studies have shown its effectiveness against a range of pathogens, suggesting its therapeutic potential in treating infectious diseases. For example, similar pyrimidine compounds have shown considerable activity against both Gram-positive and Gram-negative bacteria as well as fungal strains .

Comparative Antimicrobial Activity

Compound NameActivity AgainstNotable Features
Pyrimidine, 4-chloro-5-nitro-6-phenyl- Bacteria and fungiPotential therapeutic applications
Pyrimidine-2,4-diamine Strong antibacterialTwo amino groups enhance activity
4-Chloro-2-methylpyrimidine AntifungalMethyl group at position 2
5-Nitropyrimidin-4-amine Anti-inflammatoryAmino group at position 4

Anticancer Properties

The anticancer potential of pyrimidine derivatives is well-documented. Pyrimidine, 4-chloro-5-nitro-6-phenyl-, has been evaluated for its cytotoxic effects on various cancer cell lines. The structure of this compound allows it to interact with specific biological targets involved in cancer progression.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of pyrimidine derivatives on human cancer cell lines (e.g., MCF-7, A549), Pyrimidine, 4-chloro-5-nitro-6-phenyl- demonstrated significant inhibition of cell proliferation. The IC50 values indicated potent activity compared to standard chemotherapeutic agents .

Structure–Activity Relationship (SAR)

The biological activity of pyrimidines is influenced by their structural modifications. The presence of electron-withdrawing or electron-donating groups can significantly affect their pharmacological profiles. For instance, modifications at the 4-position of the pyrimidine ring have been shown to enhance binding affinity to target enzymes or receptors involved in disease processes .

Synthesis Methods

Several synthetic routes have been developed for producing pyrimidine derivatives:

  • Cyclization Reactions : Common methods involve cyclization of appropriate precursors under acidic or basic conditions.
  • Electrophilic Substitution : This method allows for the introduction of various substituents at specific positions on the pyrimidine ring.

Properties

Molecular Formula

C10H6ClN3O2

Molecular Weight

235.62 g/mol

IUPAC Name

4-chloro-5-nitro-6-phenylpyrimidine

InChI

InChI=1S/C10H6ClN3O2/c11-10-9(14(15)16)8(12-6-13-10)7-4-2-1-3-5-7/h1-6H

InChI Key

GXYQBOPBFZOHJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.